

Spectroscopic Profile of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopyrimidine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, **5-Bromopyrimidine-4-carbonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Bromopyrimidine-4-carbonitrile**. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.3	s	1H	H-2
~9.1	s	1H	H-6

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~162	C-2
~160	C-6
~145	C-4
~120	C-5
~115	CN

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	C-H stretch (aromatic)
~2230	Medium-Strong	C≡N stretch (nitrile)
~1600-1400	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~1300-1000	Medium-Strong	C-H in-plane bending, C-C stretching
Below 1000	Medium-Strong	C-H out-of-plane bending, C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
183/185	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
157/159	Medium	[M-CN] ⁺
104	Medium	[M-Br] ⁺
77	Medium	[C ₄ H ₂ N ₂] ⁺

Predicted for Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like **5-Bromopyrimidine-4-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **5-Bromopyrimidine-4-carbonitrile**.
- Transfer the solid into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.
- Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube.
- Securely cap and label the NMR tube.

2. ¹H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the spectrum using a standard proton pulse sequence. Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for optimal signal-to-noise)
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

3. ¹³C NMR Data Acquisition:

- Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.
- Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds
 - Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
- The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

- Place a small amount (a few milligrams) of the solid **5-Bromopyrimidine-4-carbonitrile** in a clean, dry vial.

- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[3]
- Using a pipette, carefully drop the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[3]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

2. Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water).[4]
- Further dilute this stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$. [4]
- If necessary, filter the solution to remove any particulate matter.[4]

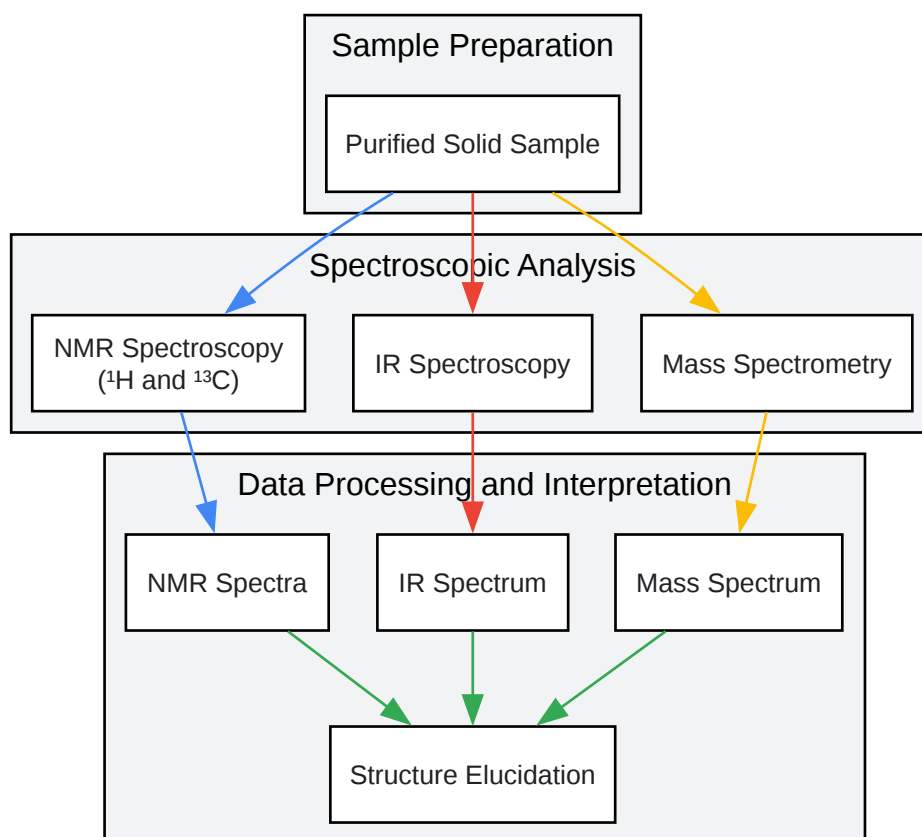
2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.
- The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Bromopyrimidine-4-carbonitrile**.



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Caption: General workflow for spectroscopic analysis.

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